molecular formula C19H35FN3O5PS B1139984 N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide CAS No. 353754-93-5

N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide

Cat. No.: B1139984
CAS No.: 353754-93-5
M. Wt: 476.54
InChI Key:
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Description

N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide is a specialized compound used primarily in proteomics research. It integrates biotinylation with a phosphorofluoridate group, which is known for its reactivity with certain enzyme active sites . This compound is often utilized in scientific research due to its unique properties and applications in various fields.

Scientific Research Applications

N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide has numerous applications in scientific research, including:

Mechanism of Action

Target of Action

The primary targets of 6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate, Hemihydrate are Proteases and Serine Esterases . These enzymes play a crucial role in various biological processes, including protein degradation and regulation of physiological reactions.

Mode of Action

This compound acts as a potent inhibitor of these enzymes . It binds to the active site of the enzymes, thereby preventing them from catalyzing their respective reactions. This compound is also a potent inhibitor of α-chymotrypsin , a specific type of protease .

Biochemical Pathways

The inhibition of Proteases and Serine Esterases disrupts the normal functioning of these enzymes, affecting the biochemical pathways they are involved in. For instance, the inhibition of α-chymotrypsin can affect protein degradation pathways .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal enzymatic activities. By inhibiting Proteases and Serine Esterases, it can affect protein degradation and other physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide involves multiple stepsThe reaction conditions often require controlled temperatures and specific reagents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality control measures. The compound is usually produced in solid or powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different biotinylated derivatives, while substitution reactions can produce various substituted phosphorofluoridate compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide is unique due to its combination of biotinylation and phosphorofluoridate groups, which provide specific reactivity with enzyme active sites. This makes it particularly valuable in proteomics research and enzyme studies .

Properties

IUPAC Name

N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35FN3O5PS/c1-14(2)28-29(20,26)27-12-8-4-3-7-11-21-17(24)10-6-5-9-16-18-15(13-30-16)22-19(25)23-18/h14-16,18H,3-13H2,1-2H3,(H,21,24)(H2,22,23,25)/t15?,16-,18?,29?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPHOPZAOAVYRV-AWCOPICESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OP(=O)(OCCCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35FN3O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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